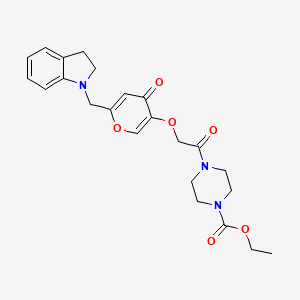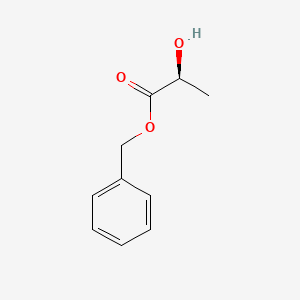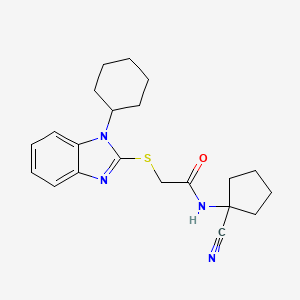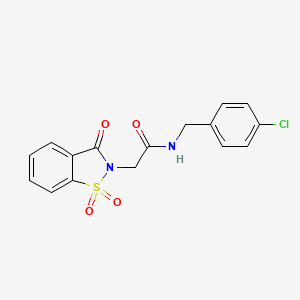
4-(2-((6-(吲哚啉-1-基甲基)-4-氧代-4H-吡喃-3-基)氧基)乙酰基)哌嗪-1-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"Ethyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetyl)piperazine-1-carboxylate" is a synthetic organic compound, notable for its unique structural complexity which bridges various functional groups. Its molecular architecture allows for diverse chemical interactions, making it significant in multiple scientific domains.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its varied functional groups provide sites for further chemical modifications, facilitating the design of novel compounds.
Biology
In biological research, it can act as a probe to study enzyme activity or cellular pathways, due to its ability to interact with multiple biomolecules.
Medicine
Medically, derivatives of this compound are explored for their potential pharmacological properties. They might possess anti-inflammatory, antimicrobial, or anticancer activities, depending on the functional modifications made.
Industry
In the industrial domain, it serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science.
作用机制
Target of Action
The primary target of this compound is the Monoacylglycerol lipase (MAGL) enzyme . MAGL plays a crucial role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is involved in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
The compound likely interacts with its target, the MAGL enzyme, by binding to its active site . This interaction could inhibit the enzyme’s activity, preventing the breakdown of 2-AG and leading to increased levels of this endocannabinoid in the body .
Biochemical Pathways
By inhibiting MAGL, the compound affects the endocannabinoid system, a complex cell-signaling system involved in regulating a range of functions and processes . The increase in 2-AG levels could enhance the activation of cannabinoid receptors, influencing various downstream effects such as pain sensation, mood regulation, and memory .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve an increase in 2-AG levels and enhanced activation of cannabinoid receptors . This could lead to changes in pain sensation, mood, and memory among other physiological processes .
准备方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized via a multi-step reaction process:
Formation of the Indolin-1-ylmethyl group: Indole derivatives react with formaldehyde under basic conditions.
Pyran-3-yl synthesis: Employing cyclization techniques, a 4-oxo-4H-pyran structure is formed from suitable precursors such as β-keto esters or α,β-unsaturated carbonyl compounds.
Coupling with Piperazine-1-carboxylate: This step involves nucleophilic substitution reactions, often facilitated by a base like triethylamine, linking the indole and pyran moieties with the piperazine backbone.
Industrial Production Methods
For industrial-scale synthesis, streamlined processes involving continuous flow chemistry may be employed. This often includes optimized catalysts, solvents, and reaction conditions to enhance yield and purity while minimizing waste and cost.
化学反应分析
Types of Reactions
"Ethyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetyl)piperazine-1-carboxylate" participates in various reactions:
Oxidation: The indole ring can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.
Reduction: The keto group in the pyran ring can be selectively reduced using reducing agents like sodium borohydride.
Substitution: The ester group is susceptible to nucleophilic substitution, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid as a solvent, moderate temperatures.
Reduction: Sodium borohydride, methanol as solvent, low temperatures.
Substitution: Ammonia or amines, dichloromethane as solvent, room temperature.
Major Products Formed
Oxidation yields N-oxide derivatives.
Reduction yields hydroxy derivatives of the pyran ring.
Substitution forms amides from ester groups.
相似化合物的比较
Similar Compounds
Indolin-1-ylmethyl derivatives: Similar scaffolds with slight variations, impacting their chemical reactivity and biological activity.
4-oxo-4H-pyran derivatives: Structures sharing the pyran ring, but with different substituents, altering their properties.
Piperazine carboxylates: Variations in substituents on the piperazine ring, impacting their interaction with biological targets.
Uniqueness
The uniqueness of "ethyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetyl)piperazine-1-carboxylate" lies in its multifaceted structure, combining these diverse groups, providing a wide scope for reactivity and functionalization not seen in simpler compounds.
Hope this deep dive satisfies your curiosity! What's your next query?
属性
IUPAC Name |
ethyl 4-[2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6/c1-2-30-23(29)25-11-9-24(10-12-25)22(28)16-32-21-15-31-18(13-20(21)27)14-26-8-7-17-5-3-4-6-19(17)26/h3-6,13,15H,2,7-12,14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQMGNXKJTYYTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(2-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2463721.png)
![3,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2463723.png)

![4-(3-methoxyphenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2463726.png)
![5-Nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole](/img/structure/B2463729.png)
![(1-(3,5-difluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2463732.png)
![N-(3-methoxyphenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2463733.png)

![N-(thiophen-2-ylmethyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2463736.png)
![N-{[4-(4-fluorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2463737.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B2463739.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B2463740.png)

